4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester
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Overview
Description
4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester is a fluorinated organic compound with the molecular formula C9H13F3O3 and a molecular weight of 226.19 g/mol . This compound is known for its unique chemical properties, including a boiling point of 75-76°C at 22 Torr and a density of 1.1361 g/cm³ . It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester involves several steps. One common method is the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological system and the target molecule being studied .
Comparison with Similar Compounds
4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluoroacetoacetate: This compound has a similar trifluoromethyl group but differs in its overall structure and reactivity.
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate: Another fluorinated ester with distinct chemical properties and applications.
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate: Similar in structure but with different substituents, leading to variations in reactivity and use.
The uniqueness of this compound lies in its specific combination of fluorinated groups and ester functionality, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 2-(2,2,2-trifluoroacetyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c1-3-5-6(8(14)15-4-2)7(13)9(10,11)12/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTRFIBYCDBMGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(F)(F)F)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558295 |
Source
|
Record name | Ethyl 2-(trifluoroacetyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10556-91-9 |
Source
|
Record name | Ethyl 2-(trifluoroacetyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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